2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2/c13-9-5-2-1-4-8(9)11-14-15-12(17-11)10-6-3-7-16-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSXAKXTXOOMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, including 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit broad-spectrum activity against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
Recent research highlights the compound's potential as an anticancer agent. Various derivatives of 1,3,4-oxadiazole have been synthesized and tested for their efficacy against different cancer cell lines. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated significant cytotoxic effects against leukemia and solid tumor cell lines. A study reported that certain oxadiazole derivatives inhibited cancer cell proliferation with IC50 values below 10 µM in multiple cancer types .
Mechanism of Action
The anticancer mechanism of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is believed to involve the inhibition of specific enzymes or receptors that play a crucial role in cancer cell growth and survival. This interaction can lead to apoptosis or programmed cell death in malignant cells .
Materials Science Applications
The unique structural characteristics of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole position it as a candidate for developing novel materials with tailored electronic or optical properties. Research has explored its use in organic electronics and photonic devices due to its potential as a semiconductor material .
Summary of Biological Activities
The following table summarizes the biological activities associated with 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole:
Case Studies
- Anticancer Efficacy Study : In a study conducted by Salahuddin et al., various substituted oxadiazol derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. The study found that certain derivatives exhibited over 90% growth inhibition in leukemia cells at concentrations as low as .
- Antimicrobial Activity Assessment : A comprehensive review on oxadiazole derivatives highlighted their antimicrobial properties through various assays against standard microbial strains. The results indicated that compounds with furan substitutions showed enhanced activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Position and Halogen Effects
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106) :
This derivative, with para-substituted chlorophenyl and fluorophenyl groups, exhibited potent anticancer activity (98.74% growth inhibition at 10⁻⁵ M) against SF-295 CNS cancer cells, outperforming analogs with methoxyphenyl substituents . The para-chloro substitution likely enhances electron withdrawal, improving binding to target proteins. - 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (Compound 20) :
Dichlorination at the phenyl ring increased herbicidal and fungicidal activity. This compound showed enhanced stability and reactivity due to the electron-withdrawing sulfonyl group, highlighting the importance of electronegative substituents .
Heterocyclic vs. Aryl Substituents
- 5-(Furan-2-yl) vs. 5-(Thiophen-2-yl) :
Replacement of furan with thiophene in thiadiazole analogs (e.g., I12 in ) resulted in lower melting points (124–125°C vs. 145–146°C for furan-containing I8), suggesting furan derivatives may have higher crystallinity and thermal stability. Thiophene-containing compounds also displayed reduced antifungal activity compared to furan derivatives, possibly due to differences in π-electron density . - 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole sulfones :
These compounds demonstrated superior antifungal activity (EC₅₀ = 19.9–93.3 µg/mL) compared to the target compound’s structural class, emphasizing the role of methoxy groups in enhancing membrane penetration .
Antifungal and Fungicidal Activity
Note: The target compound’s furan moiety may mimic the bioactivity of sulfone derivatives (e.g., ), but direct comparative data are lacking. Thiadiazole analogs (e.g., I8) show moderate activity, suggesting the oxadiazole core alone is insufficient for high potency without additional electronegative groups .
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 107) :
Achieved 95.37% growth inhibition against MCF7 breast cancer cells at 10⁻⁵ M, indicating methoxy groups enhance cytotoxicity through improved solubility and target engagement . - 2-(3-Chloroquinoxaline-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (Compound 15): Hybrid scaffolds with quinoxaline rings showed IC₅₀ values <20 µg/mL, underscoring the benefit of fused aromatic systems in DNA intercalation .
Physicochemical Properties
Note: Furan-containing compounds generally exhibit lower melting points than nitro- or sulfone-substituted derivatives, suggesting reduced crystallinity .
Biological Activity
The compound 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole can be represented as follows:
Synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The introduction of the furan ring is achieved through coupling reactions, often utilizing palladium-catalyzed methods.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole demonstrates moderate to high activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Pseudomonas aeruginosa | Moderate |
Antifungal Properties
The compound also exhibits antifungal activity. In vitro assays have demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent.
Table 2: Antifungal Activity Against Selected Fungi
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | High |
Anticancer Activity
The anticancer properties of 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole are particularly noteworthy. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by inhibiting critical pathways involved in tumor growth.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.38 |
| HeLa (Cervical Cancer) | 15.21 |
| A549 (Lung Cancer) | 12.45 |
Flow cytometry analysis revealed that the compound increases p53 expression levels and activates caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. In vivo studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The mechanism by which 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole exerts its biological effects involves interactions with specific molecular targets. The oxadiazole ring is known to engage with enzymes and receptors critical for various biological processes. The presence of the furan ring enhances binding affinity and specificity, while the chlorophenyl group contributes to overall stability and bioavailability.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various oxadiazole derivatives revealed that compounds similar to 2-(2-Chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole exhibited a broad spectrum of activity against resistant bacterial strains.
- Cytotoxicity Assessment : Research published in MDPI demonstrated that certain oxadiazole derivatives showed higher cytotoxicity than established chemotherapeutics like doxorubicin against leukemia cell lines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2-chlorophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of hydrazide intermediates. For example, hydrazides derived from 2-chlorobenzoyl chloride and furan-2-carboxylic acid can undergo cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. Reaction temperature (80–100°C) and solvent (e.g., dry dichloromethane or toluene) are critical for yield optimization. Characterization by NMR (¹H/¹³C) and HRMS confirms purity and structure .
- Data Contradictions : While POCl₃ is widely used, SOCl₂ may reduce byproduct formation in some cases but requires strict anhydrous conditions .
Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structure of this oxadiazole derivative?
- Methodology :
- ¹H NMR : The furan proton signals appear as doublets at δ 6.5–7.5 ppm (J = 1.5–3.0 Hz), while aromatic protons from the 2-chlorophenyl group resonate at δ 7.3–7.8 ppm. The oxadiazole ring protons are typically absent, confirming cyclization .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) match theoretical values (e.g., C₁₂H₈ClN₂O₂ requires m/z 257.03). Fragmentation patterns confirm substituent stability .
Q. What preliminary biological activities have been reported for this compound, and how are bioassays designed?
- Methodology : Fungicidal activity is assessed via mycelial growth inhibition assays (e.g., against Sclerotinia sclerotiorum). Compounds are dissolved in DMSO and tested at 50 μg/mL. Inhibition rates are calculated relative to controls. Positive results (>50% inhibition) indicate potential as agrochemical leads .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence biological activity?
- Structure-Activity Relationship (SAR) :
- 2-Chlorophenyl : Enhances lipophilicity and membrane penetration, critical for fungicidal activity.
- Furan-2-yl : Introduces π-π stacking potential with target enzymes (e.g., succinate dehydrogenase in fungi).
- Data : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show higher activity than electron-donating groups (e.g., -OCH₃) .
Q. What crystallographic insights exist for related oxadiazole derivatives, and how do they inform molecular design?
- Methodology : Single-crystal X-ray diffraction reveals planar oxadiazole rings with dihedral angles of 10–15° between substituents. For example, in 2-(4-chlorophenyl)-5-(3,4-dibutoxythiophenyl)-1,3,4-oxadiazole, the thiophene and oxadiazole rings form a conjugated system, enhancing electroluminescent properties .
- Implications : Planarity improves π-conjugation for materials science applications (e.g., scintillators) .
Q. How is molecular docking used to predict interactions between this compound and target proteins?
- Methodology : Docking studies (e.g., using AutoDock Vina) align the oxadiazole core with the active site of fungal SDH (succinate dehydrogenase, PDB: 2FBW). The furan group forms hydrogen bonds with Arg-43, while the 2-chlorophenyl group engages in hydrophobic interactions with Val-67. Binding affinity (ΔG) correlates with experimental IC₅₀ values .
Q. What role do oxadiazole derivatives play in scintillator materials, and how is their performance evaluated?
- Applications : Derivatives like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B-PBD) are primary dopants in plastic scintillators due to high radiation resistance and fluorescence quantum yield (~0.95) .
- Testing : Scintillation efficiency is measured via photon yield per MeV of absorbed energy, using gamma-ray sources (e.g., ¹³⁷Cs). BPBD-based scintillators show 10–15% higher light output than commercial alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
